1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone
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Overview
Description
1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone typically involves the reaction of 4-amino-2H-pyrazolo[3,4-d]pyrimidine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C13H11N5O |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C13H11N5O/c1-8(19)9-2-4-10(5-3-9)17-12-11-6-16-18-13(11)15-7-14-12/h2-7H,1H3,(H2,14,15,16,17,18) |
InChI Key |
DDFNFNYGWFFCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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